6-Hydroxydodecanoic acid

描述

Academic Significance and Research Interest in Hydroxy Fatty Acids

Hydroxy fatty acids (HFAs) are a diverse class of molecules that play crucial roles in various biological systems and offer unique properties for industrial applications. gerli.com Their significance stems from the functional diversity imparted by the hydroxyl group, which can be located at various positions along the fatty acid chain. This structural variation leads to a wide range of physical and chemical properties.

Academically, HFAs are of interest for several key reasons:

Biological Activity: Many HFAs exhibit potent biological activities. For instance, certain HFAs are involved in inflammatory responses and cell signaling pathways. nih.gov The position of the hydroxyl group is often critical to the molecule's biological function.

Biomarkers: The presence and abundance of specific HFAs can serve as biomarkers for various physiological and pathological states. They are also used in environmental science as indicators of microbial populations and biogeochemical processes.

Industrial Precursors: The bifunctional nature of HFAs, possessing both a carboxylic acid and a hydroxyl group, makes them valuable precursors for the synthesis of polymers, such as polyesters, and other specialty chemicals. nih.govrsc.org Their enhanced reactivity and viscosity compared to their non-hydroxylated counterparts are particularly advantageous. gerli.com

Research into HFAs is propelled by the need for sustainable and biocompatible materials. The enzymatic production of HFAs using microorganisms is a field of active investigation, aiming to replace traditional chemical synthesis methods that often require harsh reaction conditions. mdpi.com

Structural Context of 6-Hydroxydodecanoic Acid within the Dodecanoic Acid Framework

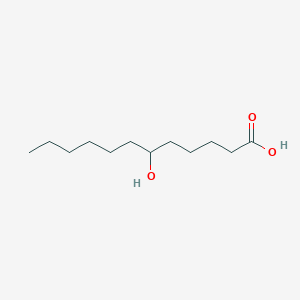

This compound is a derivative of dodecanoic acid, a 12-carbon saturated fatty acid. The "6-hydroxy" designation indicates that a hydroxyl (-OH) group is attached to the sixth carbon atom of the dodecanoic acid chain. This places the hydroxyl group in the "in-chain" region of the molecule, as opposed to the alpha (C2), beta (C3), or omega (terminal) positions.

The structure of dodecanoic acid provides the basic framework, a straight aliphatic chain with a carboxylic acid group at one end. The introduction of a hydroxyl group at the C-6 position introduces a chiral center, meaning that this compound can exist as two different stereoisomers (enantiomers): (R)-6-hydroxydodecanoic acid and (S)-6-hydroxydodecanoic acid.

The regioselective hydroxylation of fatty acids, including dodecanoic acid, is a key area of research. While enzymes like cytochrome P450 monooxygenases are known to hydroxylate fatty acids, achieving high selectivity for a specific in-chain position like C-6 can be challenging, as these enzymes often produce a mixture of isomers. researchgate.net

Below is a table summarizing the basic properties of this compound and its parent compound, dodecanoic acid.

| Property | This compound | Dodecanoic Acid |

| CAS Number | 35875-13-9 sigmaaldrich.com | 143-07-7 |

| Molecular Formula | C₁₂H₂₄O₃ chemnet.com | C₁₂H₂₄O₂ |

| Molecular Weight | 216.32 g/mol cymitquimica.com | 200.32 g/mol |

| Appearance | - | White crystalline solid |

| Boiling Point | 350.2 °C at 760 mmHg sigmaaldrich.com | 298.9 °C |

| Melting Point | - | 43.2 °C |

| Density | 0.987 g/cm³ sigmaaldrich.com | 0.88 g/cm³ |

| Refractive Index | 1.466 sigmaaldrich.com | 1.432 |

| Flash Point | 179.8 °C sigmaaldrich.com | 110 °C |

Note: Some physical properties for this compound may be predicted values.

Detailed Research Findings

While extensive research has been conducted on ω-hydroxydodecanoic acid for its role as a monomer in the production of bioplastics like Nylon-12, specific research focusing solely on this compound is less prevalent in publicly available literature. nih.govrsc.org The majority of studies on the hydroxylation of dodecanoic acid have concentrated on achieving terminal (ω) or near-terminal (ω-1, ω-2, ω-3) hydroxylation due to the industrial relevance of these isomers.

The enzymatic hydroxylation of dodecanoic acid by cytochrome P450 monooxygenases has been shown to produce a variety of positional isomers. The regioselectivity of these enzymes is a critical factor and can be influenced by the specific P450 enzyme used and through protein engineering. nih.govnih.gov While in-chain hydroxylation is a known phenomenon, the specific isolation, characterization, and application of this compound are not as well-documented as its ω-hydroxy counterpart.

The table below outlines the different positional isomers of hydroxydodecanoic acid, highlighting the position of the hydroxyl group.

| Compound Name | Position of Hydroxyl Group |

| 2-Hydroxydodecanoic acid | α-position |

| 3-Hydroxydodecanoic acid | β-position |

| This compound | In-chain |

| 11-Hydroxydodecanoic acid | ω-1 position |

| 12-Hydroxydodecanoic acid | ω-position |

Further research is required to fully elucidate the unique properties and potential applications of this compound, distinguishing it from other isomers of hydroxydodecanoic acid.

Structure

3D Structure

属性

CAS 编号 |

35875-13-9 |

|---|---|

分子式 |

C12H24O3 |

分子量 |

216.32 g/mol |

IUPAC 名称 |

6-hydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) |

InChI 键 |

JSSMLGKWQYPKBS-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCC(=O)O)O |

规范 SMILES |

CCCCCCC(CCCCC(=O)O)O |

产品来源 |

United States |

Biosynthesis and Enzymatic Formation of 6 Hydroxydodecanoic Acid

Microbial Biotransformations Yielding Hydroxydodecanoic Acids

Microorganisms offer a powerful platform for the production of hydroxydodecanoic acids through biotransformation. This process leverages the innate metabolic machinery of microbes to convert precursor molecules into desired hydroxylated products.

Regioselective Hydroxylation by Microorganisms

The hydroxylation of fatty acids by microorganisms is a well-documented phenomenon, with the position of the hydroxyl group being a critical determinant of the final product's properties and applications. Several microorganisms are known to hydroxylate medium-chain fatty acids like decanoic acid and dodecanoic acid at various positions. researchgate.net While terminal (ω) and sub-terminal (ω-1, ω-2, ω-3) hydroxylation are more common, in-chain hydroxylation, including at the ω-6 position, has also been observed. researchgate.netresearchgate.net This regioselectivity is a key area of study, as it dictates the specific isomer of hydroxydodecanoic acid produced.

Specificity of Enzymes in Hydroxylation at the ω-6 Position

The precise placement of a hydroxyl group on the dodecanoic acid carbon chain is governed by the specificity of the enzymes involved, particularly cytochrome P450 monooxygenases.

A notable example of an enzyme capable of producing 6-hydroxydodecanoic acid is CYP505D6, a self-sufficient cytochrome P450 enzyme from the white-rot fungus Phanerochaete chrysosporium. nih.gov This versatile enzyme has been shown to hydroxylate fatty acids with carbon chain lengths from C9 to C15. nih.gov Specifically, when dodecanoic acid is used as the substrate, CYP505D6 can catalyze hydroxylation at positions from ω-1 to ω-6. researchgate.netnih.gov This broad regioselectivity makes it a subject of significant interest for producing a range of hydroxylated fatty acids.

The regioselectivity of cytochrome P450 enzymes is intricately linked to the architecture of their active sites. In CYP505D6, the amino acid residue Val51, located at the entrance of the active-site pocket, plays a crucial role in determining where the hydroxylation occurs on the fatty acid chain. nih.gov Studies comparing the wild-type CYP505D6 with a variant where Val51 was replaced with tyrosine (V51Y) demonstrated a significant reduction in the formation of ω-4, ω-5, and ω-6 hydroxylated products. nih.gov This finding underscores the importance of specific active site residues in directing the hydroxylation to particular carbon atoms, including the C-6 position.

Metabolic Engineering Strategies for Directed Biosynthesis of Hydroxydodecanoic Acids

Substrate Utilization in Engineered Systems (e.g., Dodecanoic Acid)

Dodecanoic acid is a common substrate used in engineered microbial systems for the production of hydroxylated derivatives. nih.govnih.govnih.gov In these systems, host organisms like Escherichia coli are genetically modified to express specific cytochrome P450 enzymes and their necessary redox partners. nih.govnih.gov For instance, engineered E. coli whole-cell biocatalysts have been successfully used to convert dodecanoic acid into ω-hydroxydodecanoic acid. nih.govnih.gov These engineered systems often aim to overcome challenges such as low substrate solubility and product toxicity, sometimes employing two-phase systems to enhance product extraction. nih.govnih.gov The choice of dodecanoic acid as a substrate is driven by its availability and its direct role as the precursor for the desired hydroxylated product.

Strategies for Modulating Hydroxylation Positionality

The ability to control the specific position of hydroxylation on a fatty acid chain is a significant goal in biotechnology and synthetic chemistry, as it allows for the creation of novel molecules with tailored properties. The key to modulating this regioselectivity lies in protein engineering, specifically the site-directed mutagenesis of cytochrome P450 enzymes. researchgate.netresearchgate.net

Scientists can alter the product profile of a fatty acid hydroxylase by modifying amino acid residues within the enzyme's active site. nih.gov These changes can reshape the substrate-binding pocket, influencing how the fatty acid substrate is oriented relative to the catalytic heme center.

Key strategies include:

Altering Hydrophobic Residues: The active sites of fatty acid hydroxylases are typically lined with hydrophobic amino acids that interact with the substrate's alkyl chain. Modifying these residues, for example by substituting a large amino acid with a smaller one, can create more space, allowing the fatty acid to penetrate deeper into the active site. This can shift the hydroxylation position from the terminal carbons towards the middle of the chain.

Introducing Polar or Charged Residues: The introduction of polar or charged residues can create new interaction points, such as hydrogen bonds, that can help "anchor" the substrate in a specific conformation, favoring the hydroxylation of a particular carbon. For example, the mutation of a key arginine residue that binds the carboxylate group of the fatty acid can dramatically alter substrate binding and selectivity. acs.org

Rational Design and Directed Evolution: Researchers use rational design based on the crystal structure of the enzyme to predict which mutations will lead to a desired change in regioselectivity. nih.gov This is often combined with directed evolution, where random mutations are introduced into the gene, and the resulting enzyme variants are screened for the desired activity. This approach has been successfully used to shift the hydroxylation preference of P450 BM-3. For instance, a mutant of P450 2E1 was engineered to hydroxylate palmitate at various in-chain positions, including ω-6 and ω-7, demonstrating the feasibility of producing mid-chain hydroxylated fatty acids. oup.com A rationally designed mutant of P450 BM-3 (V78A F87A I263G) was able to hydroxylate lauric acid at the γ (C-8) and δ (C-9) positions, which are close to the desired C-6 position. nih.gov

These strategies highlight the potential to engineer existing P450 enzymes or discover new ones that can be tailored for the specific production of this compound.

Characterization of Endogenous Production Pathways in Biological Systems

The natural production of hydroxylated fatty acids is a widespread biological process, serving various functions from structural components of biopolymers to signaling molecules. While specific endogenous pathways leading to this compound are not extensively documented, the metabolic machinery for producing other positional isomers of hydroxydodecanoic acid is well-characterized in a range of organisms.

For example, 12-hydroxydodecanoic acid is a substrate for human glutathione-dependent formaldehyde (B43269) dehydrogenase. hmdb.caebi.ac.uk The ω-hydroxylation of fatty acids in humans is catalyzed primarily by CYP4A11. researchgate.net In bacteria, 3-hydroxydodecanoic acid is produced by organisms like Acinetobacter, Moraxella, and Pseudomonas and is a known component of lipid A in lipopolysaccharides. hmdb.ca Furthermore, the fungus-like protist Lactobacillus plantarum is known to excrete antifungal 3-hydroxy fatty acids, including 3-hydroxydodecanoic acid, into its environment. asm.org

The existence of these pathways for producing 2-, 3-, and 12-hydroxydodecanoic acid suggests that the fundamental enzymatic systems (P450s, hydratases) for hydroxylating the dodecanoic acid chain are present in nature. hmdb.cahmdb.cacas.org The formation of this compound would likely occur as a minor product in some of these systems or via a yet-to-be-discovered enzyme with a specific affinity for in-chain hydroxylation.

Occurrence as Metabolites in Diverse Organisms

While direct identification of this compound as a metabolite in organisms is limited in published research, its isomers are found across different domains of life. The presence of these related compounds provides a basis for the potential discovery of this compound in similar biological contexts.

Table 1: Occurrence of Hydroxydodecanoic Acid Isomers in Nature

| Isomer | Organism(s) | Role/Context |

|---|---|---|

| 2-Hydroxydodecanoic acid | Various | Metabolic intermediate. cas.org |

| 3-Hydroxydodecanoic acid | Acinetobacter, Pseudomonas | Component of Lipid A. hmdb.ca |

| Lactobacillus plantarum | Antifungal agent. asm.org | |

| Humans | Metabolite associated with fatty acid oxidation. hmdb.ca | |

| 12-Hydroxydodecanoic acid | Humans | Endogenous metabolite, substrate for dehydrogenases. hmdb.caebi.ac.uk |

| Marinobacter aquaeolei | Biosynthesis product via CYP153A enzymes. nih.govrsc.org |

The data indicates that bacteria are a promising source for discovering enzymes that can produce a variety of hydroxylated fatty acids. The metabolism of dodecanoic acid itself is common in bacteria, where it can be used as a carbon source or modified to have antimicrobial properties. ebi.ac.ukatamankimya.com It is plausible that in some of these metabolic pathways, minor amounts of this compound are produced through the action of promiscuous hydroxylases.

Compound Names

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Hydroxydodecanoic acid |

| 3-Hydroxydodecanoic acid |

| This compound |

| 8-Hydroxylauric acid (gamma-hydroxylauric acid) |

| 9-Hydroxylauric acid (delta-hydroxylauric acid) |

| 10-Hydroxydodecanoic acid |

| 11-Hydroxydodecanoic acid |

| 12-Hydroxydodecanoic acid |

| Dodecanoic acid (Lauric acid) |

| Palmitic acid |

| Lipid A |

Chemical and Biotechnological Synthesis Routes for 6 Hydroxydodecanoic Acid

Exploration of Chemical Synthesis Approaches for Hydroxy Fatty Acids

Limitations of Conventional Chemical Syntheses

Conventional chemical methods for the synthesis of hydroxy fatty acids, including 6-hydroxydodecanoic acid, are often hampered by significant challenges. One of the primary difficulties lies in achieving regioselectivity, as the selective oxidation of an unactivated C-H bond at a specific position on a long hydrocarbon chain is chemically challenging. dtu.dkmdpi.com These chemical processes frequently necessitate harsh reaction conditions, such as high temperatures and pressures, and often involve multiple steps, making them energy-intensive and less sustainable. mdpi.comsemanticscholar.org

Biocatalytic Production Systems for Hydroxydodecanoic Acids

Biocatalytic systems are emerging as a powerful alternative for the synthesis of hydroxydodecanoic acids, overcoming many of the limitations associated with chemical methods. These biological approaches utilize whole microbial cells or isolated enzymes to perform specific hydroxylation reactions with high selectivity and efficiency under mild conditions.

Whole-Cell Bioconversion Methodologies

Engineered Escherichia coli has been successfully employed as a whole-cell biocatalyst for the production of ω-hydroxydodecanoic acid from dodecanoic acid. semanticscholar.orgnih.gov These systems offer several advantages, including the potential for high-cell-density processes and straightforward genetic manipulation. nih.gov In whole-cell biotransformations, the host organism provides the necessary cofactors, such as NAD(P)H, and a cellular environment that can support the stability and activity of the expressed enzymes. semanticscholar.org

One strategy involves engineering E. coli to express a fatty acid hydroxylase, which then converts the fed substrate into the desired hydroxy fatty acid. d-nb.info To improve the efficiency of these systems, further metabolic engineering strategies have been employed. For example, deleting genes involved in the β-oxidation of fatty acids, such as fadD, can prevent the degradation of both the substrate and the product, thereby increasing the final yield. frontiersin.orgd-nb.info Additionally, the co-expression of outer membrane transporters, like AlkL from Pseudomonas putida GPo1, can significantly enhance the uptake of fatty acid substrates into the E. coli cells, leading to higher product titers. semanticscholar.orgnih.gov

Enzyme-Mediated Hydroxylation

At the heart of biocatalytic production are specific enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are capable of regio- and stereoselective hydroxylation of unactivated C-H bonds. d-nb.info Members of the CYP153A family have shown particular promise for the ω-hydroxylation of medium-chain fatty acids like dodecanoic acid. mdpi.comnih.gov

Another promising enzyme is CYP153AL.m from Limnobacter sp. 105 MED, which has also been utilized in a three-component system for the production of 12-hydroxydodecanoic acid. mdpi.com

Table 1: Comparison of CYP153A Enzyme Systems for Dodecanoic Acid Hydroxylation

| Enzyme System | Host Organism | Substrate | Product Concentration | Key Features | Reference |

|---|---|---|---|---|---|

| CYP153AM.aq.-CPRBM3 Fusion | Escherichia coli | Dodecanoic Acid | 1.2 g/L | Self-sufficient fusion protein, high ω-regioselectivity (>95%) | nih.govresearchgate.net |

| CYP153AM.aq.-CPRBM3 Fusion with AlkL co-expression | Escherichia coli | Dodecanoic Acid Methyl Ester | 4 g/L | Enhanced substrate uptake, two-phase system | nih.govresearchgate.net |

Optimization of Bioreaction Conditions

To maximize the productivity of these biocatalytic systems, optimization of the reaction conditions is crucial. Key parameters that influence the efficiency of the bioconversion include substrate concentration and the physical form in which the substrate is supplied.

The poor water solubility of medium-chain fatty acids like dodecanoic acid presents another challenge. mdpi.com To address this, various strategies have been developed. One approach is the use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) to dissolve the substrate. mdpi.com However, high concentrations of DMSO can be detrimental to the catalyst and the host cells. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| Dodecanoic acid | |

| ω-Hydroxydodecanoic acid | |

| 12-Hydroxydodecanoic acid | |

| Dodecanoic acid methyl ester | |

| Dimethyl sulfoxide (DMSO) | |

| NAD(P)H | |

| Acetyl-CoA | |

| 9-Hydroxydecanoic acid | |

| 11-Hydroxydodecanoic acid | |

| 10-Hydroxyhexadecanoic acid | |

| 12-Hydroxyoctadecanoic acid | |

| Myristic acid | |

| Oleic acid | |

| Palmitic acid | |

| Stearic acid | |

| Ricinoleic acid | |

| Decanoic acid | |

| Linoleic acid | |

| Caproic acid | |

| Caprylic acid | |

| Capric acid | |

| Lauric acid | |

| Pentadecanoic acid | |

| 12-Hydroxypentadecanoic acid | |

| 13-Hydroxypentadecanoic acid | |

| 14-Hydroxypentadecanoic acid | |

| Methyl tetradecanoate | |

| Hydroxytetradecanoic acid | |

| 1,12-Dodecanedioic acid | |

| α,ω-Dicarboxylic acids | |

| Gluconic acid | |

| Guaiacol | |

| Anisole | |

| Rhamnose | |

| Rutin |

Temperature Influence on Bioconversion Efficiency

The efficiency of converting substrates into this compound is significantly influenced by temperature. Temperature affects enzyme activity, stability, and the metabolic state of the whole-cell biocatalysts used in the production process.

In studies involving whole-cell bioconversion of decanoic acid to ω-hydroxydecanoic acid using engineered Escherichia coli, different temperatures were investigated to find the optimal condition for the reaction. At 18°C and 37°C, the production of ω-hydroxydecanoic acid was relatively low. However, when the temperature was raised to 30°C, both the concentration and yield of the product approximately doubled compared to the results at 18°C. The highest concentration and yield were achieved at 25°C, which was consequently identified as the optimal temperature for this specific whole-cell bioconversion process. nih.gov

Similarly, for the production of 1,12-dodecanedioic acid (a related dicarboxylic acid) from coconut milk factory wastewater using recombinant Saccharomyces cerevisiae, temperature was a critical factor. The optimal temperature for both yeast growth and product formation was found to be 30°C. mdpi.com These findings highlight the importance of optimizing temperature to maximize the efficiency of bioconversion processes for producing hydroxy fatty acids.

Table 1: Effect of Temperature on ω-Hydroxydecanoic Acid Production

| Temperature (°C) | Concentration (mg/L) | Yield (mol/mol) |

| 18 | ~64 | Low |

| 25 | 192.22 | 0.41 |

| 30 | 130.1 | 0.28 |

| 37 | ~71 | Low |

Data derived from a study on whole-cell bioconversion of decanoic acid. nih.govresearchgate.net

Cofactor Regeneration and Electron Transfer Systems

The biosynthesis of this compound, particularly through the action of cytochrome P450 (CYP) monooxygenases, is an energy-intensive process that requires a continuous supply of reducing equivalents, typically in the form of NAD(P)H. nih.govmdpi.com Therefore, efficient cofactor regeneration and electron transfer systems are paramount for a successful and economically viable bioproduction process. mdpi.comresearchgate.net

Cofactor Regeneration:

Whole-cell biocatalysts offer an advantage by providing a cellular environment where cofactors can be continuously regenerated through the host's central carbon catabolism. nih.gov To further enhance this, strategies such as feeding the cells with a carbon source like glucose at intervals can help maintain the metabolic activity and the energy charge of the cells, ensuring a steady supply of NAD(P)H for the hydroxylation reaction. semanticscholar.org In some engineered systems, additional enzymes like glucose dehydrogenase are co-expressed to specifically boost the regeneration of NADPH, which can significantly improve the productivity of hydroxy fatty acids.

Electron Transfer Systems:

CYP153A enzymes, which are often used for the terminal hydroxylation of fatty acids, are Class I P450 systems. They require two additional protein components for activity: a ferredoxin (Fdx) and a ferredoxin reductase (FdR). mdpi.com These proteins act as an electron transport chain, shuttling electrons from NAD(P)H to the heme center of the P450 enzyme where the hydroxylation of the substrate occurs. mdpi.com

To improve the efficiency of this electron transfer, protein engineering approaches have been employed. One successful strategy involves creating fusion proteins where the P450 monooxygenase is directly linked to a reductase domain from another P450 system, such as P450 BM3 from Bacillus megaterium. nih.govsemanticscholar.org This creates a self-sufficient enzyme, eliminating the need for separate ferredoxin and ferredoxin reductase proteins and ensuring a more efficient coupling of electron transfer to the catalytic reaction. nih.govsemanticscholar.org Studies have shown that such fusion constructs can be significantly more efficient than the native three-component systems. nih.gov For instance, a fusion protein of CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3 was found to be three times more efficient than other evaluated redox systems for the production of ω-hydroxydodecanoic acid. nih.govsemanticscholar.org

Strategies for Overcoming Bioproduction Limitations

Enhancement of Substrate Uptake (e.g., via outer membrane transporters like AlkL)

A significant bottleneck in the whole-cell bioconversion of fatty acids like dodecanoic acid is the transport of these hydrophobic substrates across the bacterial cell membrane. nih.govresearchgate.net The outer membrane of Gram-negative bacteria, in particular, acts as a barrier to hydrophobic compounds. asm.org To overcome this limitation, a key strategy is to enhance the expression of outer membrane transporter proteins that facilitate the uptake of these substrates. nih.govresearchgate.net

One such transporter that has proven effective is AlkL, an outer membrane protein from Pseudomonas putida GPo1. nih.govnih.gov Co-expression of the alkL gene in recombinant E. coli has been shown to dramatically increase the efficiency of fatty acid and alkane uptake. nih.govsemanticscholar.orgnih.gov In a study focused on the production of ω-hydroxydodecanoic acid, the co-expression of AlkL resulted in a 28-fold increase in the dodecanoic acid methyl ester oxygenation activity in E. coli. nih.gov This led to a significant boost in product titers, achieving 4 g/L of ω-hydroxydodecanoic acid in a two-phase system, which was a threefold increase compared to the system without AlkL. nih.govsemanticscholar.orgresearchgate.net

Another important transporter is FadL, the native long-chain fatty acid transporter in E. coli. nih.govfrontiersin.org Overexpression of fadL has also been shown to improve the intracellular biotransformation of fatty acids. nih.govfrontiersin.org By engineering E. coli to overexpress FadL, the rate of conversion of long-chain fatty acids to their corresponding hydroxy fatty acids can be enhanced. frontiersin.orgresearchgate.net For instance, in a system for producing ω-hydroxy medium-chain fatty acids, co-expression of FadL played a crucial role in increasing the conversion rate of decanoic acid. frontiersin.org

Table 2: Impact of AlkL Co-expression on ω-Hydroxydodecanoic Acid Production

| Strain | Substrate | Product Concentration (g/L) |

| E. coli with CYP153A fusion | Dodecanoic acid | 1.2 |

| E. coli with CYP153A fusion and AlkL | Dodecanoic acid methyl ester | 4.0 |

Data derived from a study using a two-phase system. nih.govresearchgate.net

Mitigation of Product Inhibition and Toxicity

Product inhibition and toxicity are common challenges in bioproduction processes, where the accumulation of the desired product can negatively impact the catalytic activity of the enzymes or the viability of the host cells. nih.govdtu.dk In the production of this compound, both the product itself and byproducts can exert inhibitory or toxic effects. nih.govresearchgate.net

One of the primary strategies to mitigate these effects is the use of a two-phase bioconversion system. nih.govresearchgate.net In this setup, an organic phase is used in conjunction with the aqueous cell culture. The hydrophobic product, this compound, partitions into the organic phase, thereby reducing its concentration in the aqueous phase and minimizing its contact with the cells. nih.govresearchgate.net This continuous in-situ extraction helps to alleviate product inhibition and toxicity, allowing for higher product titers to be achieved. nih.govresearchgate.net For example, using a two-phase system with dodecanoic acid methyl ester as the substrate, a final concentration of 4 g/L of ω-hydroxydodecanoic acid was reached. nih.govresearchgate.net

In some cases, the product itself can directly inhibit the enzyme. In vitro experiments have shown that increasing concentrations of 12-hydroxydodecanoic acid can decrease the initial rate of the hydroxylation reaction, indicating product inhibition. dtu.dk

Furthermore, toxic byproducts such as hydrogen peroxide and acetate (B1210297) can accumulate during the bioconversion process, which can be detrimental to the cells and the biocatalyst. nih.govresearchgate.net The formation of hydrogen peroxide, in particular, can inactivate the P450 monooxygenase. nih.gov Strategies to address this include optimizing the coupling efficiency of the P450 enzyme to reduce the formation of reactive oxygen species and selecting host strains with a higher tolerance or capacity to scavenge these harmful compounds. nih.govresearchgate.net

Minimizing Byproduct Formation (e.g., overoxidation to dicarboxylic acids)

A significant challenge in the biotechnological production of this compound is the formation of byproducts, most notably the overoxidation of the desired hydroxy acid to the corresponding α,ω-dicarboxylic acid, in this case, dodecanedioic acid. nih.govrsc.org This overoxidation is typically carried out by endogenous alcohol dehydrogenases and oxidases present in the host microorganism. nih.gov

Several strategies have been employed to minimize this unwanted side reaction:

Strain Selection and Engineering: The choice of the host strain can have a significant impact on the level of byproduct formation. For instance, in one study, E. coli strain JM109 showed significantly less overoxidation to the diacid compared to strain BL21(DE3), which was attributed to a lower alcohol dehydrogenase/oxidase activity in JM109. nih.gov Further metabolic engineering by knocking out genes responsible for alcohol oxidation can be a more targeted approach to prevent the conversion of the hydroxy acid to the dicarboxylic acid. researchgate.netrsc.org

Process Optimization: Using a two-phase system, as mentioned previously, not only mitigates product toxicity but can also help to limit overoxidation by continuously removing the this compound from the aqueous phase, making it less available to the enzymes that would further oxidize it. nih.gov

RNA Interference (RNAi): In yeast systems like Candida viswanathii, the CRISPR/Cas13d system has been used for programmable mRNA knockdown of genes involved in the conversion of the hydroxy fatty acid to the dicarboxylic acid. rsc.org By repressing the expression of genes encoding enzymes like fatty alcohol oxidase (FAO) and alcohol dehydrogenase (ADH), the flux can be redirected towards the accumulation of the desired ω-hydroxydodecanoic acid. rsc.org

Promoter Tuning: The strength of the promoter used to drive the expression of the key enzymes can also be tuned to balance the pathway. In one study, using a specific promoter for the cytochrome P450 monooxygenase led to enhanced accumulation of ω-hydroxydodecanoic acid and reduced conversion to the dicarboxylic acid byproduct. rsc.org

By implementing these strategies, it is possible to significantly improve the selectivity of the bioconversion process and maximize the yield of this compound.

Production via Polyhydroxyalkanoate (PHA) Degradation

An alternative route to produce hydroxyalkanoic acids, including 3-hydroxydodecanoic acid, is through the degradation of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials. psu.edumdpi.com These polymers are composed of (R)-3-hydroxyalkanoic acid monomers. researchgate.net

The process involves two main steps:

PHA Accumulation: Bacteria are cultivated under conditions that promote the synthesis and accumulation of PHAs. The specific monomer composition of the PHA can be influenced by the carbon source provided to the bacteria. google.comgoogle.com For instance, Pseudomonas aeruginosa can accumulate PHAs containing C6, C8, C10, and C12 monomers, including (R)-3-hydroxydodecanoic acid, when grown on specific carbon sources. google.com Similarly, Pseudomonas putida can be engineered to produce PHAs with these monomers from gluconate. google.com

PHA Degradation: Once sufficient PHA has accumulated within the cells, the environmental conditions are shifted to trigger the natural intracellular degradation of the polymer by enzymes called PHA depolymerases. psu.eduresearchgate.net This process releases the constituent (R)-3-hydroxyalkanoic acid monomers into the culture medium. researchgate.net By optimizing conditions such as pH, the degradation can be controlled to maximize the yield of the desired hydroxyalkanoic acids. researchgate.net

This method offers a pathway to produce optically active (R)-3-hydroxycarboxylic acids. google.com While much of the research has focused on shorter-chain hydroxy acids like (R)-3-hydroxybutyric acid, the production of medium-chain-length (R)-3-hydroxycarboxylic acids, including 3-hydroxydodecanoic acid, through this auto-degradation method has been demonstrated, albeit with potentially lower efficiencies compared to the shorter-chain counterparts. google.com

Auto-Degradation of PHAs for Hydroxycarboxylic Acid Monomer Liberation

Auto-degradation is a method for producing optically active hydroxycarboxylic acid monomers from PHAs accumulated within microorganisms. google.com The process relies on the activity of intracellular PHA depolymerases, which are present in all PHA-synthesizing organisms. google.com This method involves inducing the microorganism to break down its stored PHA by controlling the external environmental conditions after the cells have been cultivated to accumulate the polymer. google.com

The fundamental steps of this process include:

Cultivation: Microorganisms, such as various Pseudomonas species, are cultured under conditions that promote the synthesis and intracellular accumulation of PHAs. google.com The composition of the resulting PHA, and therefore the monomers that can be liberated, is dependent on the bacterial strain and the carbon source provided during cultivation. google.com For instance, Pseudomonas species are known to produce mcl-PHAs composed of monomers ranging from C6 to C14. google.comgoogle.com

Induction of Auto-degradation: After accumulation, the PHA-laden microbial cells are transferred to a degradation solution. This solution can be water, a salt solution, or a buffer. google.com By manipulating the conditions of this solution, the cells' intracellular depolymerases are activated, and they begin to hydrolyze the PHA granules into their monomeric units. google.com These liberated monomers are then released into the extracellular environment. acs.org

A patented method outlines the production of (R)-(-)-hydroxycarboxylic acid monomers from C6 to C14 by the auto-degradation of PHAs from microorganisms like Pseudomonas oleovorans and Pseudomonas aeruginosa. google.com The process specifies maintaining the degradation solution at a pH between 2 and 12 and a temperature of 30-40°C for 10 hours or more to achieve monomer liberation. google.com This technique provides an economical and environmentally friendlier route to producing these chiral monomers compared to methods requiring large volumes of organic solvents. google.com

Control of Environmental Factors for Intracellular PHA Depolymerase Activity

The activity of intracellular PHA depolymerases can be precisely controlled by modifying key environmental factors, which triggers the mobilization and subsequent release of hydroxycarboxylic acid monomers. nih.gov This in-vivo depolymerization is a strategic way to harvest the monomeric building blocks without complex downstream processing and extraction of the polymer itself. frontiersin.org The primary environmental factors that influence this process are pH, temperature, and nutrient availability.

pH: The pH of the cellular environment is a critical trigger for intracellular PHA depolymerase activity. Research has shown that shifting to an alkaline pH can significantly enhance the rate of PHA depolymerization and monomer secretion in certain bacteria. frontiersin.org For example, in Pseudomonas putida GPo1 cells that have accumulated mcl-PHAs, incubation in alkaline buffers was found to stimulate the release of (R)-3-hydroxyoctanoate and (R)-3-hydroxyhexanoate. nih.gov A study on P. putida Bet001 demonstrated that depolymerization in a buffer at pH 9 led to the release of several (R)-3-hydroxyalkanoic acids, including (R)-3-hydroxydodecanoic acid. frontiersin.org

Temperature: The reaction temperature also plays a crucial role in the efficiency of the auto-degradation process. For the production of medium-chain-length hydroxycarboxylic acids (C6 to C14) from Pseudomonas species, an optimal temperature range is generally between 30-40°C. google.com

Nutrient Availability: Intracellular PHA degradation, or mobilization, naturally occurs when the bacterium is under stress, such as when the primary carbon source is limited but other nutrients like nitrogen are available. nih.gov Under these conditions, the cell breaks down its stored PHA granules to use the monomers as a source of carbon and energy for survival. nih.gov This natural process can be harnessed to produce the desired hydroxycarboxylic acids.

The following table presents data from a study on the in-vivo depolymerization of mcl-PHA accumulated in Pseudomonas putida Bet001, showing the different yields of the liberated monomers.

| Monomer Liberated | Depolymerization Yield (mg/L) | Molar Percentage of Total Monomers (%) |

|---|---|---|

| (R)-3-Hydroxyhexanoic acid (R3HHx) | 4.1 | 1.5 |

| (R)-3-Hydroxyoctanoic acid (R3HO) | 50.6 | 19.1 |

| (R)-3-Hydroxydecanoic acid (R3HD) | 199.3 | 75.2 |

| (R)-3-Hydroxydodecanoic acid (R3HDD) | 11.0 | 4.2 |

Data adapted from Anis et al. (2018), as cited in Yañez et al. (2020). frontiersin.org

The composition of the mcl-PHA polymer itself dictates the types of monomers that can be obtained. Different Pseudomonas strains produce PHAs with varying monomer compositions, even when grown on the same or similar substrates.

The table below shows the monomeric composition of mcl-PHAs produced by different Pseudomonas strains grown on sludge palm oil, highlighting the presence of 3-hydroxydodecanoic acid as a common, albeit minor, component.

| Monomer | P. putida S12 (mol%) | P. putida KT2440 (mol%) | P. mohnii (mol%) | P. moorei (mol%) |

|---|---|---|---|---|

| 3-Hydroxyhexanoic acid (3-HHx) | 3.8 | 4.2 | 2.9 | 3.2 |

| 3-Hydroxyoctanoic acid (3-HO) | 21.8 | 20.1 | 19.8 | 20.5 |

| 3-Hydroxydecanoic acid (3-HD) | 50.2 | 48.9 | 51.3 | 49.6 |

| 3-Hydroxydodecanoic acid (3-HDD) | 14.5 | 16.3 | 15.4 | 16.1 |

| 3-Hydroxytetradecaenoic acid (3-HTD(=)) | 3.2 | 4.1 | 3.9 | 4.3 |

| 3-Hydroxytetradecanoic acid (3-HTD) | 6.5 | 6.4 | 6.7 | 6.3 |

Data from Get-to-know et al. (2017). jmb.or.kr

Derivatives and Functionalization of 6 Hydroxydodecanoic Acid

Synthesis of Polymeric Building Blocks

The unique structure of 6-hydroxydodecanoic acid makes it a valuable monomer for the synthesis of polymeric materials, particularly in the realm of biodegradable polymers. Its ability to undergo polymerization and copolymerization allows for the creation of materials with a wide range of properties.

This compound is a natural constituent of a class of biodegradable polyesters known as polyhydroxyalkanoates (PHAs). PHAs are synthesized by numerous bacteria as intracellular carbon and energy storage compounds. Specifically, this compound is a monomer unit in medium-chain-length PHAs (mcl-PHAs), which are characterized by monomers containing 6 to 14 carbon atoms. nih.gov The incorporation of monomers like this compound into the PHA backbone influences the physical and mechanical properties of the resulting biopolymer, such as its flexibility, melting point, and degradation rate.

The general structure of a PHA polymer is a polyester (B1180765) chain where the monomer units are hydroxyalkanoic acids. The position of the hydroxyl group can vary, and in the case of this compound, it is at the C6 position. The table below summarizes the classification of PHAs based on monomer chain length.

| PHA Classification | Monomer Carbon Chain Length | Example Monomers |

| Short-chain-length (scl-PHA) | 3 to 5 | 3-hydroxybutyrate, 3-hydroxyvalerate |

| Medium-chain-length (mcl-PHA) | 6 to 14 | 6-hydroxydodecanoate, 3-hydroxyhexanoate, 3-hydroxyoctanoate |

To tailor the properties of polymers for specific applications, this compound can be copolymerized with other hydroxyacid monomers. This strategy is particularly effective in the development of bio-based elastomers with desirable flexibility and resilience. An example of such a strategy is the copolymerization of 12-hydroxydodecanoate (a positional isomer of this compound) with 12-hydroxystearate. This copolymerization results in an environmentally benign elastomer, demonstrating the potential of long-chain hydroxy acids in creating sustainable and functional materials. nih.gov

The properties of the resulting copolymer, such as its elasticity and tensile strength, can be tuned by adjusting the ratio of the comonomers. This approach allows for the creation of a diverse range of elastomers suitable for various applications.

Chemical Modification and Derivatization for Enhanced Functionality (e.g., maleate (B1232345) derivatives)

The table below outlines potential modification strategies for this compound based on known modifications of similar compounds.

| Functional Group | Potential Modification | Potential Enhanced Functionality |

| Hydroxyl (-OH) | Esterification, Etherification, Fluorination | Altered hydrophilicity/hydrophobicity, antimicrobial properties, modified thermal stability |

| Carboxylic Acid (-COOH) | Esterification, Amidation | Pro-drug formation, attachment of other functional molecules, polymer chain extension |

Research Applications of 6 Hydroxydodecanoic Acid in Materials Science and Industrial Biotechnology

Role in Bio-based Polymer Development

6-Hydroxydodecanoic acid is a valuable monomer in the development of bio-based polymers, particularly contributing to the composition of polyhydroxyalkanoates (PHAs) and the creation of green synthetic fibers.

Contribution to Polyhydroxyalkanoate Composition

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms. oup.com The monomer composition of these polymers dictates their physical properties, ranging from plastic-like to elastomeric. nih.gov this compound, as a medium-chain-length (MCL) hydroxy acid, is incorporated into MCL-PHAs, which typically contain monomers with 6 to 16 carbon atoms and exhibit elastomeric properties. nih.govnih.gov

The inclusion of this compound in PHAs has been demonstrated in several microbial systems. For instance, when Pseudomonas oleovorans is cultured with dodecanoic acid, the resulting PHA is composed of several monomers, including 3-hydroxydodecanoic acid, 3-hydroxydecanoic acid, 3-hydroxyoctanoic acid, and 3-hydroxyhexanoic acid. nih.gov Similarly, engineered Saccharomyces cerevisiae expressing a PHA synthase can produce PHAs containing monomers from C6 to C12, including this compound, when fed with lauric acid. nih.gov The specific monomer composition can be influenced by the genetic makeup of the microorganism and the carbon source provided. nih.govnih.gov For example, a mutant strain of S. cerevisiae deficient in a key β-oxidation enzyme produced a PHA consisting solely of 3-hydroxydodecanoic acid when supplied with lauric acid. nih.gov

The table below summarizes the monomer composition of PHAs produced by different microorganisms under specific conditions, highlighting the presence of this compound (or its C12 equivalent).

| Microorganism | Carbon Source | Key C12 Monomer Detected | Other Monomers Detected | Reference |

| Pseudomonas oleovorans | Dodecanoic acid | 3-Hydroxydodecanoic acid | 3-Hydroxydecanoic acid, 3-Hydroxyoctanoic acid, 3-Hydroxyhexanoic acid | nih.gov |

| Saccharomyces cerevisiae (recombinant) | Lauric acid | 3-Hydroxydodecanoic acid | 3-Hydroxydecanoic acid, 3-Hydroxyoctanoic acid, 3-Hydroxyhexanoic acid | nih.gov |

| Saccharomyces cerevisiae (fox3Δ0 mutant) | Lauric acid | 3-Hydroxydodecanoic acid | None | nih.gov |

| Pseudomonas putida S12 | Sludge palm oil | 3-Hydroxydodecanoic acid | 3-Hydroxyhexanoic acid, 3-Hydroxyoctanoic acid, 3-Hydroxydecanoic acid, 3-Hydroxytetradecanoic acid, 3-Hydroxytetradecaenoic acid | jmb.or.kr |

Development of Green Synthetic Fibers

ω-Hydroxyalkanoic acids, including ω-hydroxydodecanoic acid, are considered ideal building blocks for green synthetic fibers due to the terminal hydroxyl group on their long carbon chains, which imparts superior material properties. frontiersin.org These bio-based polymers are seen as environmentally friendly alternatives to petroleum-derived plastics. nih.gov The production of such monomers from renewable resources like vegetable oils is a key area of research in green chemistry. mdpi.com

The polymerization of ω-hydroxydodecanoic acid can lead to the formation of poly(12-hydroxydodecanoate), a bioplastic with potential applications in various fields. nih.gov Research has focused on developing efficient biocatalytic methods to produce ω-hydroxydodecanoic acid, which can then be used to synthesize these green fibers. frontiersin.orgrsc.org

Utilization as Precursors for Specialty Chemicals (e.g., diacids, polyamides)

This compound and its isomers, particularly ω-hydroxydodecanoic acid, serve as important precursors for the synthesis of valuable specialty chemicals, including dicarboxylic acids and polyamides. frontiersin.orgosti.gov

ω-Hydroxydodecanoic acid can be oxidized to produce dodecanedioic acid (a C12 α,ω-dicarboxylic acid), a key monomer for the production of high-performance polyamides like nylon-6,12. frontiersin.orgosti.gov This bio-based route offers a more environmentally friendly alternative to the conventional chemical synthesis of dodecanedioic acid, which often involves multiple steps and harsh reaction conditions. osti.gov

Furthermore, ω-hydroxydodecanoic acid can be directly used in the synthesis of polyamides. For example, ω-aminododecanoic acid, which can be produced from ω-hydroxydodecanoic acid via amination, is the monomer for Nylon 12. rsc.org The development of efficient methods for the chemical recycling of polyamides like nylon-12 can also yield methyl ω-hydroxydodecanoate, which can be repurposed. nih.gov

The table below illustrates the conversion of this compound derivatives to specialty chemicals.

| Precursor | Conversion Process | Product | Application | Reference |

| ω-Hydroxydodecanoic acid | Oxidation | Dodecanedioic acid | Monomer for Nylon-6,12 | frontiersin.orgosti.gov |

| ω-Hydroxydodecanoic acid | Amination | ω-Aminododecanoic acid | Monomer for Nylon 12 | rsc.org |

| Nylon-12 | Supercritical Methanolysis with Glycolic Acid | Methyl ω-hydroxydodecanoate | Chemical Intermediate | nih.gov |

Applications in Cosmetic Ingredients and Surfactants Research

Hydroxy acids, as a class of compounds, are widely utilized in cosmetic and therapeutic formulations for their beneficial effects on the skin. nih.gov While research has extensively focused on α-hydroxy acids (AHAs) and β-hydroxy acids, other hydroxy acids, including this compound and its isomers, are also of interest for their potential applications. nih.govtaylorandfrancis.com

Hydroxy acids are known to function as exfoliants, improving skin texture and evening out skin tone. taylorandfrancis.com They are incorporated into a variety of cosmetic products, including anti-aging formulations, moisturizers, and treatments for various skin conditions. researchgate.net Specifically, ω-hydroxy fatty acids are valuable as cosmetic intermediates. mdpi.com For instance, 12-hydroxystearic acid, a structural relative of this compound, is used as a surfactant, emollient, and thickener in personal care products. acme-hardesty.com

In the realm of surfactants, hydroxy fatty acids are investigated for their surface-active properties. frontiersin.org Surfactants are essential components in cleansing products as they help to mix water with oils and dirt, facilitating their removal. acme-hardesty.com The amphiphilic nature of molecules like this compound, possessing both a hydrophilic carboxylic acid group and a hydrophobic alkyl chain with a hydroxyl group, makes them potential candidates for bio-based surfactants. Research into microbial surfactants, or biosurfactants, is an active area, with a focus on finding sustainable and low-toxicity alternatives to synthetic surfactants. researchgate.net

The table below lists some of the researched applications of hydroxy acids, including those related to this compound, in cosmetics and surfactants.

| Application Area | Function | Example Hydroxy Acid Mentioned in Research | Reference |

| Cosmetics | Exfoliant, Anti-aging | α-Hydroxy acids (general), Glycolic acid, Lactic acid | nih.govtaylorandfrancis.comresearchgate.net |

| Cosmetics | Cosmetic Intermediate | ω-Hydroxy fatty acids | mdpi.com |

| Personal Care | Surfactant, Emollient, Thickener | 12-Hydroxystearic acid | acme-hardesty.com |

| Surfactants | Biosurfactant | (R)-3-hydroxyfatty acids (components of rhamnolipids) | researchgate.net |

Advanced Analytical Methodologies for 6 Hydroxydodecanoic Acid Research

Chromatographic and Spectrometric Techniques for Characterization and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 6-hydroxydodecanoic acid. However, due to the low volatility of hydroxy fatty acids, a crucial derivatization step is required to convert the polar hydroxyl and carboxylic acid functional groups into more volatile forms suitable for gas chromatography. theses.cz This process not only enhances volatility but also improves thermal stability, leading to better chromatographic peak shape and resolution.

The primary application of GC-MS in this context is the definitive identification of this compound and the assessment of its purity. Following separation on the GC column, the eluted derivative enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" of the molecule, allows for unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pathways. For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring specific characteristic ions of the analyte. lipidmaps.org

The most common derivatization strategy for hydroxy fatty acids involves silylation, which converts the active hydrogen atoms on the carboxyl and hydroxyl groups into trimethylsilyl (B98337) (TMS) groups. chalmers.se Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. lipidmaps.org

The optimization of the derivatization protocol is critical for achieving complete and reproducible results. Key parameters to optimize include:

Reagent and Solvent: The choice and volume of the derivatizing agent and reaction solvent must ensure complete reaction without introducing interfering byproducts.

Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) to drive the reaction to completion. lipidmaps.org

Sample Preparation: Prior to derivatization, the sample must be thoroughly dried, as the presence of water can consume the derivatizing reagent and lead to incomplete reactions. researchgate.net

For this compound, this process results in the formation of its di-TMS derivative (6-trimethylsiloxy-dodecanoic acid, trimethylsilyl ester). The analysis of this derivative by GC-MS provides characteristic fragment ions that are essential for its identification. For instance, in the analysis of the related 3-hydroxydodecanoic acid TMS derivative, a prominent ion corresponding to [M-CH₃]⁺ is often observed, which is useful for SIM-based quantification. lipidmaps.org

| Compound | Derivative | Key Fragment Ion (m/z) | Reference |

|---|---|---|---|

| 3-Hydroxydodecanoic acid | Trimethylsilyl (TMS) | 345 [M-CH₃]⁺ | lipidmaps.org |

| 6-Hydroxyhexanoic acid | Trimethylsilyl (TMS) | 261 [M-CH₃]⁺ | nih.gov |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Direct Determination

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) offers a powerful alternative to GC-MS, with the significant advantage of allowing for the direct analysis of this compound without the need for derivatization. mdpi.comaua.gr This simplifies sample preparation and avoids potential issues associated with incomplete derivatization or side reactions.

In a typical LC-HRMS setup, the compound is separated using reversed-phase liquid chromatography and then detected by a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument. mdpi.comnih.gov The high mass accuracy of these instruments allows for the determination of the elemental composition of the parent ion, providing a high degree of confidence in its identification. For this compound (C₁₂H₂₄O₃), the exact mass of its deprotonated molecule [M-H]⁻ would be measured and compared against the theoretical value. This technique is particularly adept at separating and identifying regio-isomers, such as the various positions of the hydroxyl group on the dodecanoic acid chain. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile/isopropanol, often with formic acid | mdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode ([M-H]⁻) | mdpi.com |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H-NMR (Proton NMR) identifies the different types of protons in the molecule and their neighboring environments. For this compound, the spectrum would show a characteristic signal for the proton on the carbon bearing the hydroxyl group (C6-H), which would appear as a multiplet. nih.gov Other key signals include a triplet for the protons adjacent to the carbonyl group (C2-H₂) and a triplet for the terminal methyl group (C12-H₃). nih.gov

¹³C-NMR (Carbon-13 NMR) provides a signal for each unique carbon atom in the molecule. The spectrum of this compound would feature distinct peaks for the carbonyl carbon (C1), the carbon attached to the hydroxyl group (C6), and the other carbons along the aliphatic chain. nih.gov

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, confirming the precise location of the hydroxyl group at the C6 position.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C1 (-COOH) | - | 177.6 |

| C2 | 2.30 (t) | 35.0 |

| C6 (-CHOH) | 3.55–3.47 (m) | 72.3 |

| C12 (-CH₃) | 0.91 (t) | 14.42 |

| Other -CH₂- | 1.68–1.28 (m) | 23.7, 26.2, 26.4, 26.8, 30.6, 33.1, 38.1, 38.5 |

Source: Data adapted from RSC Advances. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and straightforward technique used to identify the principal functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm its identity as a hydroxy carboxylic acid.

The most prominent features in the spectrum include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group.

A sharp, strong absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. researchgate.net

A broad absorption band around 3200-3500 cm⁻¹ for the O-H stretching vibration of the alcohol functional group. researchgate.net

Multiple bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the aliphatic methylene (B1212753) and methyl groups. researchgate.net

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 (Broad) | O-H Stretch | Alcohol |

| ~3000-2500 (Very Broad) | O-H Stretch | Carboxylic Acid |

| ~2920, ~2850 | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1710 (Strong) | C=O Stretch | Carboxylic Acid |

Source: Expected bands based on analogous compounds. researchgate.net

Thin-Layer Chromatography (TLC-MS, HPTLC) for Profiling

Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable techniques for the rapid profiling and screening of this compound. scribd.com These methods are cost-effective and allow for the simultaneous analysis of multiple samples.

In TLC/HPTLC, the sample is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate via capillary action. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For carboxylic acids, it is often beneficial to add a small amount of acid (e.g., formic or acetic acid) to the mobile phase to suppress the ionization of the carboxyl group, resulting in less "streaking" and more defined spots.

After development, the plate is visualized, often by staining with a reagent like potassium permanganate (B83412), which reacts with the hydroxyl group. nih.gov The position of the spot, represented by its retention factor (Rf value), can be compared to that of an authentic standard for tentative identification. For more definitive identification, the spot can be scraped from the plate and analyzed by mass spectrometry, or the HPTLC plate can be directly coupled to a mass spectrometer using a specialized interface (TLC-MS). rsc.org HPTLC offers improved resolution, higher sensitivity, and better reproducibility compared to conventional TLC.

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 | |

| Mobile Phase | Toluene:Ethyl Acetate (B1210297):Formic Acid (e.g., 6:5:1, v/v/v) | mdpi.com |

| Visualization | Staining with potassium permanganate (KMnO₄) solution or viewing under UV light after using a fluorescent indicator plate | nih.gov |

Sample Preparation and Extraction Protocols for Complex Matrices

The isolation of this compound from complex matrices such as microbial fermentation broths, environmental samples, and biological fluids is a critical first step in its analysis. The choice of extraction protocol depends on the sample matrix, the concentration of the analyte, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE): This is a commonly employed technique for the recovery of hydroxy fatty acids from aqueous media like fermentation broths. researchgate.netd-nb.info The protocol typically involves the acidification of the sample to a low pH (e.g., pH 2.5) to protonate the carboxylic acid group, thereby increasing its solubility in organic solvents. nih.gov Following acidification, the sample is vigorously mixed with a water-immiscible organic solvent. chula.ac.th

Commonly used solvents for the extraction of fatty acids include:

Ethyl acetate chula.ac.th

Chloroform nih.gov

Dichloromethane europa.eu

Hexane theses.cz

The organic phase, now containing the this compound, is then separated from the aqueous phase, collected, and often dried under a stream of nitrogen before further analysis. unit.nocolab.ws In some cases, to enhance extraction efficiency, particularly from low-titer fermentation broths, continuous LLE systems using hollow-fiber membranes have been developed. nih.gov Ionic liquids have also been explored as alternative extraction solvents, showing promise for efficient recovery of volatile fatty acids from fermentation broths. rsc.orgmdpi.com

Solid-Phase Extraction (SPE): SPE is a versatile and efficient method for sample clean-up and concentration of hydroxy fatty acids from various matrices. theses.czbiorxiv.org This technique utilizes a solid sorbent packed in a column or cartridge to selectively retain the analyte while interfering compounds are washed away. For hydroxy fatty acids, reversed-phase sorbents like polystyrene-divinylbenzene are effective. unit.nonih.gov A typical SPE protocol involves the following steps:

Column Conditioning: The SPE cartridge is activated with an organic solvent (e.g., methanol) followed by equilibration with acidified water.

Sample Loading: The pre-treated and acidified sample is passed through the cartridge, where this compound is retained on the sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove unretained impurities.

Elution: The purified this compound is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol (B129727) or acetonitrile. unit.no

Recent advancements include the use of novel SPE sorbents, such as those containing titanium and zirconium dioxide, which can effectively fractionate and enrich fatty acid metabolites from complex biological samples with high recovery rates. biorxiv.org

Derivatization: For analysis by gas chromatography (GC), the polarity of this compound must be reduced, and its volatility increased. This is achieved through a process called derivatization, where the hydroxyl and carboxyl functional groups are converted to less polar esters and ethers. d-nb.inforesearchgate.net Common derivatization strategies include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form trimethylsilyl (TMS) ethers and esters. theses.cznih.gov

Methylation: Formation of fatty acid methyl esters (FAMEs) can be achieved using reagents such as diazomethane, boron trifluoride-methanol, or sulfuric acid-methanol. colab.wsnih.gov

Pentafluorobenzylation (PFB): Derivatization with pentafluorobenzyl bromide is another effective method, particularly for electron capture detection. theses.cz

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) must be optimized to ensure complete reaction and avoid the formation of by-products. nih.gov

| Extraction/Preparation Technique | Matrix | Key Steps | Purpose | Reference |

| Liquid-Liquid Extraction (LLE) | Fermentation Broth | Acidification (pH~2.5), extraction with ethyl acetate/chloroform. | Isolation from aqueous media. | nih.govchula.ac.th |

| Solid-Phase Extraction (SPE) | Environmental/Biological Samples | Conditioning, loading, washing, elution with methanol. | Clean-up and concentration. | theses.czunit.nonih.gov |

| Microwave-Assisted Digestion | Soil | Acid digestion (e.g., 3M HCl) under microwave irradiation. | Enhanced extraction from solid matrices. | researchgate.net |

| Derivatization (Silylation) | Purified Extract | Reaction with BSTFA or MSTFA. | Increase volatility for GC analysis. | theses.cznih.gov |

| Derivatization (Methylation) | Purified Extract | Reaction with BF3-methanol or H2SO4-methanol. | Formation of FAMEs for GC analysis. | colab.wsnih.gov |

Quantitative Analysis and Method Validation in Research Contexts

Once extracted and prepared, this compound is quantified using chromatographic techniques coupled with mass spectrometry, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Method validation is crucial to ensure the reliability and accuracy of the obtained results. europa.eunih.govresearchgate.net

Chromatographic Separation and Detection:

GC-MS: Following derivatization, GC separates the now volatile this compound derivative from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. d-nb.infonih.gov Mass spectrometry then provides detection and structural confirmation by analyzing the mass-to-charge ratio of the fragmented ions.

LC-MS/MS: This technique is increasingly popular as it often does not require derivatization, simplifying sample preparation. nih.govnih.gov Reversed-phase chromatography is typically used to separate the analyte. frontiersin.org The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is particularly advantageous for complex matrices. researchgate.net

Method Validation: A comprehensive validation process is essential to demonstrate that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, and precision. europa.eujppres.com

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, with values >0.99 being desirable. jppres.comsemanticscholar.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.netsemanticscholar.org For hydroxy fatty acids, reported LOQs can range from the low ng/mL to µg/L level, depending on the method and matrix. researchgate.netsemanticscholar.org

Accuracy: This refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. Recoveries are typically expected to be within a range of 70-120%. europa.eu

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. For repeatability (intra-day precision) and intermediate precision (inter-day precision), %RSD values are often required to be less than 15-20%. europa.eujppres.com

The use of an appropriate internal standard, such as a deuterated analogue of the analyte or a structurally similar compound not present in the sample, is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. colab.wsresearchgate.net

| Validation Parameter | Typical Acceptance Criteria | Example Finding for Hydroxy Fatty Acids | Reference |

| Linearity (R²) | > 0.99 | Values ranging from 0.990 to 0.998 observed for various HFAs. | semanticscholar.org |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 to 0.9 ng/mL for HFAs in milk by LC-HRMS. | semanticscholar.org |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.4 to 2.6 ng/mL for HFAs in milk by LC-HRMS; 5-10 µg/L for β-hydroxy fatty acids by HPLC-MS/MS. | researchgate.netsemanticscholar.org |

| Accuracy (Recovery) | 70-120% | 70-115% for various substances in food simulants; >85% for β-hydroxy fatty acids. | europa.euresearchgate.net |

| Precision (%RSD) | < 15-20% | Intra-day < 9.1%, Inter-day < 9.3% for octanoate (B1194180) in plasma; <10% for β-hydroxy fatty acids. | nih.govresearchgate.net |

Environmental Research Perspectives of 6 Hydroxydodecanoic Acid

Biodegradation Pathways of Hydroxy Fatty Acids and Related Biopolymers

The environmental breakdown of hydroxy fatty acids, such as 6-hydroxydodecanoic acid, and the biopolymers they form is a critical area of research, driven by the need for sustainable and biodegradable materials. This process is primarily mediated by microorganisms that possess the enzymatic machinery to deconstruct these complex molecules.

Identification of Microorganisms Involved in Degradation

A diverse range of microorganisms have been identified as key players in the degradation of hydroxy fatty acids and related biopolymers like polyhydroxyalkanoates (PHAs). These include bacteria from the genera Pseudomonas, Bacillus, and Rhodococcus. nih.gov

Pseudomonas species are well-documented for their ability to degrade a variety of aliphatic hydrocarbons and fatty acids. frontiersin.org For instance, Pseudomonas putida is known to oxidize n-alkanes and can be engineered to produce ω-hydroxy fatty acids. frontiersin.orgfrontiersin.org Pseudomonas aeruginosa can degrade a wide range of alkanes due to the presence of multiple alkane hydroxylases. frontiersin.org Some Pseudomonas strains utilize a β-oxidation pathway for fatty acid degradation. researchgate.netnih.gov

The genus Bacillus also contributes significantly to the biodegradation of hydrocarbons and fatty acids. nih.govmdpi.com Strains of Bacillus megaterium have been shown to hydroxylate long-chain fatty acids, producing various hydroxy fatty acid isomers. researchgate.net Additionally, several Bacillus species can degrade aromatic hydroxybenzoates, indicating a broad capacity for breaking down hydroxylated organic compounds. nih.gov

Rhodococcus is another genus with notable degradative capabilities, particularly towards plastics and polyesters. nih.govfrontiersin.orgnih.gov Genomic analyses of Rhodococcus species have revealed a high potential for polyester (B1180765) biodegradation, with a significant number of genes encoding for enzymes like carboxylesterases, PLA-depolymerases, and PHB-depolymerases. nih.gov

The following table summarizes key microorganisms and their roles in the degradation of related compounds:

| Microorganism Genus | Key Species Examples | Role in Biodegradation |

| Pseudomonas | P. putida, P. aeruginosa, P. pickettii | Degradation of alkanes, fatty acids, and PHAs through pathways like β-oxidation and secretion of depolymerases. frontiersin.orgfrontiersin.orgresearchgate.netnih.govnih.gov |

| Bacillus | B. megaterium, B. subtilis | Hydroxylation and degradation of long-chain fatty acids and aromatic hydroxy compounds. nih.govmdpi.comresearchgate.netnih.gov |

| Rhodococcus | R. erythropolis, R. opacus | Degradation of polyesters and plastics through the action of various hydrolases. nih.govfrontiersin.orgnih.gov |

Mechanisms of Enzymatic Degradation

The biodegradation of hydroxy fatty acid-based biopolymers is an enzymatic process that occurs on the surface of the material. researchgate.netcdnsciencepub.com The primary enzymes involved are depolymerases and lipases, which hydrolyze the ester bonds of the polymer chain.

Depolymerases , specifically PHA depolymerases, are extracellular enzymes secreted by microorganisms that break down PHAs into soluble monomers and oligomers. researchgate.net The degradation process involves the adsorption of the enzyme onto the polymer surface, followed by the hydrolysis of the polymer chains. cdnsciencepub.com The rate of degradation is influenced by factors such as the crystallinity and molecular weight of the polymer. nih.gov For example, the enzymatic degradation of poly(3-hydroxybutyrate) (P(3HB)) by PHA depolymerase from Pseudomonas pickettii yields the monomer 3-hydroxybutyric acid. nih.gov

Lipases are another class of enzymes that can hydrolyze the ester linkages in polyesters. nih.gov They have been identified as having a role in the degradation of various plastics. nih.gov

The general mechanism of enzymatic degradation can be summarized as follows:

Adsorption: The extracellular enzyme binds to the surface of the biopolymer. cdnsciencepub.com

Hydrolysis: The enzyme catalyzes the cleavage of the ester bonds in the polymer backbone.

Product Release: Soluble monomers and oligomers, such as hydroxy fatty acids, are released into the environment.

Cellular Uptake and Metabolism: The released monomers can be taken up by microorganisms and used as a carbon and energy source, often being metabolized through pathways like β-oxidation. nih.gov

The efficiency of this process is dependent on the specific enzyme and the properties of the polymer. For instance, studies on PHA degradation have shown that the rate of enzymatic erosion can be significantly influenced by the composition of the copolyester. nih.gov

Environmental Fate Studies Relevant to Hydroxy Fatty Acid Derivatives

The environmental fate of hydroxy fatty acid derivatives, particularly biodegradable polyesters like poly(ε-caprolactone) (PCL), poly[(R)-3-hydroxybutyrate] (PHB), and polylactide (PLA), has been investigated in various environments, including seawater. researchgate.net These studies are crucial for understanding the persistence and impact of these materials in natural ecosystems.

The degradation of these polyesters in a dynamic marine environment is influenced by both biological and physical factors. researchgate.net Mechanical stresses from waves and currents can cause physical destruction of the polymer films, leading to an apparent acceleration of degradation compared to static laboratory conditions. researchgate.net

The biodegradability of these polymers varies. For instance, PHB and PCL are known to biodegrade in seawater, whereas PLA is more resistant. researchgate.net The degradation process often involves both surface erosion and bulk erosion, where the material breaks down from the outside in and from within, respectively. researchgate.net

The ultimate fate of the degradation products, which include hydroxy fatty acids, is their mineralization by microorganisms into carbon dioxide and water under aerobic conditions, or into methane (B114726) under anaerobic conditions. This completes the biological carbon cycle, positioning these biopolymers as more environmentally benign alternatives to conventional plastics. The efficiency of this mineralization is a key area of ongoing research, aiming to ensure that the degradation of these materials does not lead to the accumulation of persistent intermediates in the environment. researchgate.net

Future Research Directions and Challenges in 6 Hydroxydodecanoic Acid Studies

Enhancing Production Efficiency and Titer for Industrial Viability

A major hurdle in the widespread adoption of 6-hydroxydodecanoic acid is the current limitation in production efficiency and titer, particularly in microbial fermentation processes. While significant strides have been made, achieving commercially competitive yields remains a key objective. For instance, engineered E. coli strains have been developed that can produce ω-hydroxydodecanoic acid, but the titers, though promising, are still in the range of grams per liter. rsc.org One study reported a titer of 1.2 g/L of ω-hydroxydodecanoic acid from 10 g/L of dodecanoic acid using an engineered E. coli strain. rsc.org Another engineered E. coli expressing a novel monooxygenase produced 2 g/L of ω-hydroxydodecanoic acid from 4 g/L of dodecanedioic acid. rsc.org

Future research will need to focus on several strategies to boost production. These include optimizing fermentation conditions, developing more robust microbial chassis, and enhancing the expression and activity of key enzymes. Overcoming issues like low space-time yields and the need for efficient biocatalyst recycling are critical factors for the industrialization of these bioprocesses. nih.gov

Advancements in Targeted Regioselective Synthesis of Specific Isomers

The precise control of the hydroxyl group's position on the dodecanoic acid backbone is crucial for its subsequent applications. While enzymatic systems offer high regioselectivity, achieving the targeted synthesis of specific isomers, such as the ω-1 or ω-2 hydroxy acids, remains a challenge. dtu.dk Most current biocatalytic systems, while often highly stereoselective, can produce a mixture of regioisomers, which complicates downstream processing and limits the purity of the final product. dtu.dk

Future research should explore the engineering of enzymes, such as cytochrome P450s (CYPs), to favor the formation of a single desired regioisomer. dtu.dk Site-directed and site-saturation mutagenesis are powerful tools that can be employed to alter the active site of these enzymes, thereby controlling where the hydroxylation occurs on the fatty acid chain. dtu.dk The development of self-sufficient CYP enzymes that can generate a single hydroxy fatty acid (HFA) regioisomer would be a significant breakthrough for the sustainable production of these valuable chemicals. dtu.dk

Exploration of Novel Enzymatic Systems and Microorganisms